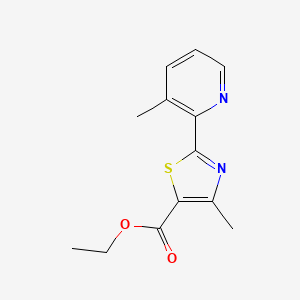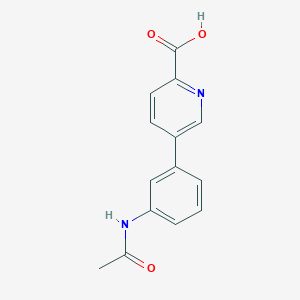
5-(3,5-Dimethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethoxyphenyl)picolinic acid (5-DMPPA) is an organic compound which belongs to the class of phenylpyrroles. It is a white solid with a molecular formula of C9H9NO4 and a molecular weight of 191.17 g/mol. 5-DMPPA has a variety of applications in scientific research and is widely used in laboratory experiments.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been used in various scientific research applications, such as in the study of the structure and function of proteins and enzymes, in the study of the structure and function of DNA and RNA, in the study of cell signaling pathways, and in the study of the pharmacology of drugs. 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of the structure and function of receptors, in the study of the structure and function of hormones, and in the study of the structure and function of neurotransmitters.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to interact with various enzymes, receptors, and other molecules in the cell, leading to changes in the cell’s physiology and biochemistry. It is believed that 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% can bind to and activate certain enzymes, leading to the production of signaling molecules which can modulate cell activity.
Biochemical and Physiological Effects
Studies have shown that 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% can modulate the activity of various enzymes and receptors, leading to changes in the cell’s physiology and biochemistry. For example, 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to modulate the activity of the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the brain. This can lead to changes in the neurotransmission of the brain, which can have a range of effects on behavior and cognition.
Advantages and Limitations for Lab Experiments
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide range of experiments. Furthermore, it is relatively stable and has a low toxicity.
On the other hand, there are some limitations to using 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, it can be difficult to precisely control the concentration of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% in a solution, which can lead to inaccurate results.
Future Directions
There are several potential future directions for research involving 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, further research could be conducted to develop new and improved methods for synthesizing 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%, as well as to develop new and improved methods for controlling its concentration in a solution. Finally, further research could be conducted to explore the potential therapeutic applications of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%, such as in the treatment of neurological disorders.
Synthesis Methods
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxyphenol with ethyl acetoacetate in the presence of pyridine and sodium hydroxide. The resulting product is then reacted with picolinic acid in the presence of concentrated hydrochloric acid to form 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%.
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)9-3-4-13(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKIZQWDQOJISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679315 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
CAS RN |
1242339-00-9 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)








